2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H24FN5O5S and its molecular weight is 513.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate is a synthetic derivative that combines structural motifs from benzimidazole and benzothiazole, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into three main components:
- Benzimidazole moiety : Known for its role in various pharmacological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Benzothiazole component : Exhibits anticancer and antimicrobial activities.
1. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | A431 | 2.0 | Induction of apoptosis |
PMX610 | A549 | 1.5 | Inhibition of cell migration |
Compound B7 | H1299 | 1.8 | IL-6 and TNF-α suppression |
These findings suggest that modifications to the benzothiazole core can enhance anticancer activity, making it a viable scaffold for drug development.
2. GABA-A Receptor Modulation
The benzimidazole structure is recognized for its ability to modulate GABA-A receptors. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs), enhancing GABAergic transmission.
Case Study:
A related study on benzimidazole derivatives demonstrated that specific substitutions could increase metabolic stability while maintaining receptor affinity. For example, the introduction of fluorine atoms significantly improved the binding affinity to the α1/γ2 interface of the GABA-A receptor, suggesting a similar potential for our compound .
3. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Studies on related benzimidazole derivatives have shown inhibition of IL-1β release in LPS-stimulated macrophages, indicating that our compound may also possess anti-inflammatory properties through modulation of cytokine release.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with GABA-A receptors leading to enhanced inhibitory neurotransmission.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of pro-apoptotic pathways.
- Cytokine Inhibition : Reduction in inflammatory markers such as IL-6 and TNF-α.
Propiedades
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS.C2H2O4/c23-16-5-6-18-20(11-16)30-22(25-18)26-21(29)13-27-9-7-15(8-10-27)12-28-14-24-17-3-1-2-4-19(17)28;3-1(4)2(5)6/h1-6,11,14-15H,7-10,12-13H2,(H,25,26,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIUCXCDRGJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.